Ethyl isocyanoacetate
Overview
Description
Ethyl isocyanoacetate is an organic compound with the molecular formula C5H7NO2. It is a high boiling liquid characterized by its pungent odor and sensitivity to light and moisture . This compound serves as a versatile building block in organic synthesis, particularly in the production of heterocyclic compounds .
Mechanism of Action
Target of Action
Ethyl isocyanoacetate is an isocyanide ester that serves as a building block for the production of heterocycles . It is primarily used in organic synthesis .
Mode of Action
The compound interacts with various targets to produce different heterocyclic entities. For instance, it reacts with N-formylglycine and triphosgene to deliver a stream of this compound in situ . This subsequently yields the desired heterocyclic entities in a telescoped reaction .
Biochemical Pathways
This compound is used in the synthesis of various heterocycles such as 7-aza-tetrahydroindoles, oxazolines, benzodiazepines, imidazoles, and oxazoles . For example, it is involved in the synthesis of 1H-indole-2-carboxylate by condensing with 2-bromo benzenealdehyde using CuI as a catalyst .
Result of Action
The result of this compound’s action is the production of various heterocyclic compounds. These compounds have diverse applications in the field of organic chemistry .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction of N-formylglycine with triphosgene to produce this compound requires the presence of triethylamine in dichloromethane . Additionally, the compound is sensitive to light and moisture , indicating that its stability and efficacy could be affected by these environmental factors.
Biochemical Analysis
Biochemical Properties
Ethyl isocyanoacetate plays a significant role in biochemical reactions due to its reactive isocyanide group. It is commonly used in the synthesis of heterocyclic compounds such as pyrroles, oxazolines, benzodiazepines, oxazoles, and imidazoles . In biochemical contexts, this compound interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For example, it can react with aldehydes and amines to form imidazoles, which are important in medicinal chemistry . The interactions of this compound with biomolecules are primarily driven by its ability to form stable bonds with nucleophiles, leading to the creation of diverse chemical entities.
Cellular Effects
This compound influences cellular processes by participating in reactions that modify cellular components. It has been observed to affect cell signaling pathways and gene expression by interacting with key biomolecules involved in these processes . For instance, the compound can modulate the activity of enzymes that regulate metabolic pathways, thereby influencing cellular metabolism. Additionally, this compound can impact the synthesis of proteins and other macromolecules, leading to changes in cell function and behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound’s isocyanide group allows it to bind to various nucleophiles, including amino acids and peptides . This binding can result in the inhibition or activation of enzymes, depending on the specific context of the reaction. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s effects on biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be sensitive to moisture and light, which can lead to its degradation . Over time, the stability of this compound can influence its reactivity and effectiveness in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can facilitate the synthesis of desired biochemical products without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in biochemical and pharmacological studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into different chemical entities . The compound can participate in reactions that produce heterocyclic compounds, which are important in medicinal chemistry and drug development . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s solubility and reactivity allow it to be efficiently taken up by cells and localized to specific cellular compartments . This compound can accumulate in certain tissues, where it exerts its biochemical effects by interacting with target biomolecules . Understanding the transport and distribution of this compound is important for optimizing its use in biochemical assays and therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications This localization is crucial for its interactions with specific biomolecules and for exerting its biochemical effects
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl isocyanoacetate can be synthesized through several methods. One common method involves the reaction of N-formylglycine ethyl ester with phosphorus oxychloride in the presence of triethylamine . The reaction is carried out in dichloromethane at low temperatures (0°C to -2°C) to yield this compound.
Industrial Production Methods: In industrial settings, this compound is often produced using continuous flow processes. For example, a telescoped continuous flow process involves the reaction of N-formylglycine with triphosgene to generate this compound in situ . This method offers advantages in terms of safety, scalability, and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Ethyl isocyanoacetate undergoes various chemical reactions, including:
Cycloaddition Reactions: It participates in [3+2] cycloaddition reactions to form heterocyclic compounds such as pyrroles, oxazolines, and imidazoles.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly in the presence of strong bases like 1,8-diazabicyclo[5.4.0]undecene (DBU).
Common Reagents and Conditions:
Cycloaddition Reactions: Copper catalysts are often used to facilitate these reactions.
Substitution Reactions: Strong bases like DBU are commonly employed.
Major Products Formed:
Pyrroles: Formed through cycloaddition reactions with nitro heteroaromatic compounds.
Oxazolines and Imidazoles: Produced via cycloaddition reactions with various electrophiles.
Scientific Research Applications
Ethyl isocyanoacetate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Comparison with Similar Compounds
- Methyl isocyanoacetate: Similar in structure but with a methyl group instead of an ethyl group .
- tert-Butyl isocyanoacetate: Contains a tert-butyl group, offering different steric properties .
- Benzyl isocyanide: Features a benzyl group, which affects its reactivity and applications .
This compound’s versatility and unique reactivity make it an essential compound in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 2-isocyanoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-3-8-5(7)4-6-2/h3-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPULFENIJDPZBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184078 | |
Record name | Ethyl isocyanoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2999-46-4 | |
Record name | Ethyl isocyanoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2999-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl isocyanoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002999464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl isocyanoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl isocyanoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.162 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: EIcA is widely employed as a versatile building block for constructing diverse heterocyclic compounds. [, , ] Its unique reactivity stems from the presence of both an electrophilic isocyanide group and an active methylene group, allowing it to participate in various cyclization and addition reactions.
ANone: EIcA has been successfully utilized in the synthesis of various heterocycles, including:
- Pyrroles: EIcA reacts with nitroarenes, vinyl sulfones, and other electron-deficient alkenes via the Barton-Zard reaction to yield substituted pyrroles. [, , , , , , ]
- Oxazoles: Reactions of EIcA with aldonic acid lactones under specific conditions can lead to the formation of oxazole derivatives. []
- Thiazoles: EIcA reacts with thiono esters to afford thiazole-4-carboxylates. []
- Pyrimidines: Reactions with specific nitroheteroarenes can result in the formation of pyrimidine N-oxides. []
- Indolizidines: EIcA serves as a starting material for the synthesis of tricyclic indolizidines through a multi-step process involving alkylation, radical cyclization, and Pauson-Khand reaction. []
- Imidazo[1,5-a]quinoxalines: EIcA undergoes cycloaddition reactions with 3-chloro-2-(methylthio)/2-(methylsulfonyl)quinoxalines to afford imidazo[1,5-a]quinoxaline derivatives. []
A: The Barton-Zard reaction is a classic method for synthesizing pyrroles. It involves the reaction of a nitroalkene with EIcA in the presence of a base. [, , , , , , ] The mechanism involves a base-catalyzed Michael addition of the EIcA anion to the nitroalkene, followed by cyclization and aromatization to give the pyrrole ring.
A: Yes, asymmetric synthesis of heterocycles using EIcA is possible. For instance, enantioselective addition of EIcA to 3-methyl-4-nitro-5-styrylisoxazoles under phase transfer catalysis yields chiral monoadducts that can be further cyclized into enantioenriched 2,3-dihydropyrroles and pyrrolidines. []
ANone: EIcA possesses two key reactive sites:
A: Reactions involving EIcA are typically conducted in the presence of a base, such as potassium carbonate (K2CO3), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or sodium hydride (NaH), to deprotonate the active methylene group. [, , , , , , , , ] The choice of solvent depends on the specific reaction and reagents used; common solvents include ethanol, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO).
A: While DBU is a common base for EIcA reactions, alternatives like K2CO3 have been successfully employed, particularly in Barton-Zard reactions, showcasing comparable or even improved yields while being more cost-effective and safer. [, ] The choice between bases often depends on the specific substrates and desired reaction outcomes.
ANone: While EIcA is a versatile reagent, some potential drawbacks exist:
ANone: The heterocycles accessible through EIcA chemistry are prevalent in many biologically active compounds. Consequently, EIcA finds applications in synthesizing various pharmacologically relevant molecules:
- Constrained α,α-dialkylated amino acid derivatives: These derivatives have been explored for their potential as enzyme inhibitors and therapeutic agents. [, , , ]
- Boron-containing amino acids: EIcA plays a crucial role in the synthesis of p-boronophenylserine, a potential agent for boron neutron capture therapy (BNCT). []
ANone: Given its versatility and the continued interest in heterocyclic compounds, EIcA is expected to remain a valuable tool for synthetic chemists. Further research will likely focus on:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.